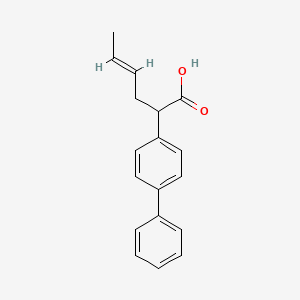

Xenyhexenic Acid

Description

Structure

3D Structure

Properties

CAS No. |

94886-36-9 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vigabatrin (γ-vinyl-GABA)

Note: The compound "Xenyhexenic Acid" does not correspond to a recognized chemical entity in scientific literature. This guide pertains to Vigabatrin , a structural analog of GABA (gamma-aminobutyric acid) also known as γ-vinyl-GABA, which is likely the intended subject of the query. Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy, particularly refractory complex partial seizures and infantile spasms.[1][2]

Core Mechanism of Action

Vigabatrin's primary mechanism of action is the specific, mechanism-based irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA in the central nervous system (CNS).[1][3][4] By inhibiting GABA-T, vigabatrin prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic nerve terminals and throughout the brain.[1][2] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, which acts as a brake on the excitatory neuronal activity that can precipitate seizure activity.[1]

The inhibition is irreversible, meaning the restoration of GABA-T activity is dependent on the synthesis of new enzyme molecules, not on the elimination of the drug from the body.[2] This explains why vigabatrin's pharmacodynamic effect is prolonged and persists long after the drug has been cleared from the plasma, allowing for once-daily dosing.[1][2] Although administered as a racemic mixture, only the S(+) enantiomer of vigabatrin is pharmacologically active.[2]

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of GABA and the inhibitory action of Vigabatrin.

Caption: GABA metabolism and the inhibitory effect of Vigabatrin on GABA-Transaminase.

Quantitative Data

Pharmacokinetic Properties

Vigabatrin exhibits predictable pharmacokinetic properties characterized by rapid absorption and minimal metabolism.[2][5][6]

| Parameter | Value | Source(s) |

| Bioavailability | ~80-90% | [5] |

| Peak Plasma Conc. | ~1 hour post-administration | [6] |

| Plasma Protein Binding | Negligible (0%) | [2][5][6] |

| Metabolism | Not significantly metabolized | [2][5][6] |

| Elimination Half-Life | Young Adults: 5-8 hoursElderly: 12-13 hoursInfants (5m-2y): ~5.7 hoursChildren (3y-9y): ~6.8 hours | [2][5] |

| Excretion | Primarily renal; ~95% excreted unchanged in urine | [2][5][6] |

Pharmacodynamic Effects: Impact on GABA Levels

Clinical studies using non-invasive nuclear magnetic resonance spectroscopy (NMRS) and analysis of cerebrospinal fluid (CSF) have quantified the dose-dependent increase in brain GABA concentrations following Vigabatrin administration.

| Parameter | Observation | Source(s) |

| Brain GABA Increase | Elevated 2-3 times control values at a daily dosage of 3 g. | [7][8] |

| Dose-Response Relationship | Brain GABA levels rise in proportion to Vigabatrin dose up to 3 g/day . | [9][10] |

| Dose Saturation | Doubling the dose from 3 g/day to 6 g/day failed to produce a further increase in brain GABA levels, suggesting a potential saturation effect or feedback inhibition of GABA synthesis. | [9][10] |

| CSF GABA Increase | Total GABA levels increased to 283% of baseline. | [11] |

| CSF Free GABA Increase | Free GABA levels increased to 197% of baseline. | [11] |

Clinical Efficacy in Infantile Spasms (Select Studies)

Vigabatrin is established as a monotherapy for infantile spasms, particularly in patients with tuberous sclerosis.[12][13]

| Study Design | Patient Population | Key Finding(s) | Source(s) |

| Randomized, Single-Masked | 142 infants with recent-onset infantile spasms | High-dose (100-148 mg/kg/day) was significantly more effective than low-dose (18-36 mg/kg/day). 24/67 high-dose vs. 8/75 low-dose patients became spasm-free within 14 days. | [13][14] |

| Crossover Study | 42 infants with untreated infantile spasms | 48% treated with vigabatrin (100-150 mg/kg/day) became seizure-free vs. 74% with ACTH. 40% of ACTH non-responders became seizure-free after crossover to vigabatrin. | [12] |

| Retrospective Review | 6 children with Tuberous Sclerosis and focal seizures | 3/6 patients became seizure-free for >12 months; 2/6 had >50% seizure reduction. | [15] |

Experimental Protocols

Protocol: In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol describes a common spectrophotometric method to determine GABA-T enzymatic activity in cell or tissue extracts, which is essential for evaluating the inhibitory effect of compounds like Vigabatrin.[16][17]

References

- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ovid.com [ovid.com]

- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. youtube.com [youtube.com]

- 6. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]

- 17. bmrservice.com [bmrservice.com]

Xenyhexenic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of Xenyhexenic Acid

Abstract

This compound, scientifically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biphenyl carboxylic acid derivative. Early research in the mid-20th century identified it as a compound with potential therapeutic applications, including anti-inflammatory, analgesic, and notably, anti-lipid properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, a detailed plausible synthesis protocol, and an exploration of its biological activities and potential mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also referred to by its developmental code C.V. 57533 and trade name Desenovis, emerged in the late 1950s as a compound of interest for its pharmacological activities. Its structure, featuring a biphenyl group attached to a hexenoic acid backbone, places it in a class of molecules that has been explored for various therapeutic purposes. This guide synthesizes the historical data with contemporary chemical principles to present a detailed technical overview of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid |

| Synonyms | This compound, Desenovis, C.V. 57533 |

| Molecular Formula | C₁₈H₁₈O₂ |

| Molecular Weight | 266.33 g/mol |

| CAS Number | 964-82-9 |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds.

Proposed Synthetic Scheme

The overall synthetic scheme for this compound is proposed as follows:

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures for similar compounds.

Materials:

-

4-Bromobiphenyl

-

Ethyl (E)-2-bromohex-4-enoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobiphenyl (1.0 eq) and ethyl (E)-2-bromohex-4-enoate (1.1 eq) in a 2:1 mixture of toluene and ethanol.

-

Reagent Addition: To the stirred solution, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-2-(4-phenylphenyl)hex-4-enoate.

-

Purification of Intermediate: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product, this compound, will precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

Anti-Lipid Activity

Anti-Inflammatory and Analgesic Activity

A patent from the same era describes this compound as having anti-inflammatory and analgesic properties. A notable advantage mentioned is the lack of ulcerogenic effects, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Signaling Pathway

Based on the anti-lipid activity of related compounds, a plausible mechanism of action for this compound is the inhibition of enzymes involved in triglyceride synthesis. A simplified proposed signaling pathway is depicted below.

Data Presentation

Due to the limited availability of published quantitative data, a comprehensive data table is not possible at this time. The following table summarizes the key findings from the available literature.

| Activity | Observation | Reference |

| Anti-Lipid | Reported to affect the metabolism of lipids. | Mantegazza P, et al. Farmaco Sci. 1959. |

| Anti-Inflammatory | Possesses anti-inflammatory properties. | GB Patent 832,945 (1960) |

| Analgesic | Exhibits analgesic effects. | GB Patent 832,945 (1960) |

| Gastrointestinal Safety | Reported to not show ulcerogenic effects. | GB Patent 832,945 (1960) |

Conclusion

This compound is a biphenyl carboxylic acid derivative with historically reported anti-lipid, anti-inflammatory, and analgesic activities. While the available data from the mid-20th century is limited, it suggests a promising therapeutic profile, particularly its potential to modulate lipid metabolism without the gastrointestinal side effects common to some anti-inflammatory agents. The synthesis of this compound is feasible through modern organic chemistry techniques such as the Suzuki-Miyaura coupling. Further research is warranted to fully elucidate its mechanism of action, confirm its biological activities with modern assays, and evaluate its therapeutic potential in contemporary drug development. This guide provides a foundational resource for scientists and researchers interested in revisiting this historical compound with the tools of modern pharmacology and medicinal chemistry.

In-depth Technical Guide: In Vitro Effects of Xenylhexenic Acid

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed examination of the in vitro effects of Xenylhexenic Acid across various cell lines, with a particular focus on its potential as an anti-cancer agent. The information presented herein is a synthesis of publicly available research, intended to provide a foundational resource for professionals in the fields of oncology, cell biology, and pharmacology. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of Xenylhexenic Acid's mechanism of action.

Data Presentation: Cytotoxicity Across Cancer Cell Lines

The anti-proliferative activity of Xenylhexenic Acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

| HCT116 | Colorectal Cancer | 22.4 | [1] |

| Normal HCEC | Intestinal Epithelial | Less active than in cancer cells | [1] |

Note: The data suggests that Xenylhexenic Acid exhibits selective cytotoxicity towards tumor cells, with less impact on normal intestinal epithelial cells.[1]

Experimental Protocols

To ensure the reproducibility and further investigation of the effects of Xenylhexenic Acid, detailed experimental protocols are crucial. The following methodologies are based on standard practices in cell biology and pharmacology.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Xenylhexenic Acid are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of Xenylhexenic Acid (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

To determine if Xenylhexenic Acid induces apoptosis (programmed cell death), flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is employed.

-

Cell Treatment: Cells are treated with Xenylhexenic Acid at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by Xenylhexenic Acid are still under investigation, preliminary evidence suggests the involvement of pathways commonly dysregulated in cancer, such as those promoting cell proliferation, survival, and metastasis. One such pathway that is a frequent target in cancer therapy is the Gas6/Axl signaling pathway.[2][3][4]

The Gas6/Axl pathway plays a crucial role in cell survival, proliferation, migration, and invasion.[5][6] Dysregulation of this pathway is implicated in the progression and therapeutic resistance of many cancers.[2][3]

Visualizing the Gas6/Axl Signaling Pathway

The following diagram illustrates a simplified representation of the Gas6/Axl signaling cascade, a potential target for compounds like Xenylhexenic Acid.

Caption: Simplified Gas6/Axl signaling pathway.

Experimental Workflow for Investigating Xenylhexenic Acid's Effects

To systematically evaluate the in vitro effects of Xenylhexenic Acid, a structured experimental workflow is essential.

Caption: In vitro experimental workflow.

Conclusion

This technical guide provides a foundational understanding of the in vitro effects of Xenylhexenic Acid on specific cancer cell lines. The presented data on its cytotoxic activity, coupled with detailed experimental protocols, offers a valuable resource for researchers. The visualization of the potential signaling pathways and a structured experimental workflow aims to guide future investigations into the precise mechanism of action of this compound. Further research is warranted to fully elucidate the therapeutic potential of Xenylhexenic Acid and its role in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]

- 4. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on Xenyhexenic Acid Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the preliminary toxicological assessment of Xenyhexenic Acid. As of the date of this publication, publicly available toxicity data for this compound is limited. The data presented herein is hypothetical and for illustrative purposes to guide potential research efforts.

Introduction

This compound, with the molecular formula C₁₈H₁₈O₂[1][2][3][4], is a compound belonging to the family of p-biarylacetic acids[5][6]. While its synthesis has been described in the chemical literature, a comprehensive toxicological profile is not yet established. This guide outlines a proposed series of preliminary studies to assess the potential toxicity of this compound, adhering to standardized methodologies and data presentation formats. The objective is to provide a foundational roadmap for researchers initiating safety and risk assessment of this compound.

Chemical Structure:

Hypothetical Data Summary

For the purpose of this guide, hypothetical data from preliminary toxicity studies are presented below. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC₅₀ (µM) |

| HepG2 (Human Liver) | MTT | 24 | 150 |

| HEK293 (Human Kidney) | LDH Release | 24 | 220 |

| Caco-2 (Human Intestine) | Neutral Red Uptake | 24 | 185 |

| Balb/c 3T3 (Mouse Fibroblast) | MTT | 48 | 120 |

Table 2: Acute Oral Toxicity of this compound in Rodents (OECD 423)

| Species | Sex | Dose (mg/kg) | Mortality | Clinical Signs |

| Sprague-Dawley Rat | Female | 300 | 0/3 | No observable signs |

| Sprague-Dawley Rat | Female | 2000 | 1/3 | Lethargy, piloerection within 4 hours |

| Swiss Albino Mouse | Female | 300 | 0/3 | No observable signs |

| Swiss Albino Mouse | Female | 2000 | 2/3 | Lethargy, ataxia, shallow breathing |

Based on these hypothetical results, the LD₅₀ is estimated to be above 300 mg/kg and likely below 2000 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are outlined protocols for the key hypothetical experiments.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8]

-

Cell Culture: HepG2 and Balb/c 3T3 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing various concentrations of this compound and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of Dimethyl Sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

-

Cell Culture: HEK293 cells are cultured as described for the MTT assay.

-

Procedure:

-

Seed cells in a 96-well plate and treat with serial dilutions of this compound as in the MTT assay.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of untreated and maximum lysis controls.

Acute Oral Toxicity Study (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[9][10]

-

Animal Model: Use healthy, young adult female Sprague-Dawley rats and Swiss Albino mice. House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[11]

-

Procedure:

-

Fast the animals overnight prior to administration of the test substance.

-

Administer this compound orally via gavage in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or be adjusted for other vehicles.[9]

-

Start with a dose of 300 mg/kg in a group of 3 animals.

-

Observe the animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[11]

-

If no mortality occurs at 300 mg/kg, proceed to a higher dose of 2000 mg/kg in another group of 3 animals.

-

Record body weights weekly and perform a gross necropsy on all animals at the end of the study.

-

-

Data Analysis: The LD₅₀ is estimated based on the mortality observed at different dose levels according to the OECD 423 guidelines.

Visualizations

Signaling Pathways and Workflows

To illustrate potential mechanisms and experimental designs, the following diagrams are provided.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Decision-making flowchart for an acute oral toxicity study following OECD 423.

Conclusion and Future Directions

The preliminary toxicological assessment of a novel compound like this compound is a critical step in its development pathway. This guide provides a foundational framework for initiating such studies, emphasizing standardized protocols and clear data presentation. The hypothetical data and workflows presented herein should be replaced with empirical results as they become available.

Future studies should aim to:

-

Elucidate the mechanism of action of any observed toxicity.

-

Conduct repeated-dose toxicity studies to assess the effects of chronic exposure.

-

Perform genotoxicity and reproductive toxicity studies.

-

Investigate the pharmacokinetic and pharmacodynamic properties of this compound.

By following a systematic and rigorous approach, a comprehensive understanding of the toxicological profile of this compound can be achieved, ensuring its safe and effective potential application.

References

- 1. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]

- 2. onelook.com [onelook.com]

- 3. All languages combined word senses marked with tag "uncountable": xenon ⦠this compound [kaikki.org]

- 4. This compound | 964-82-9 | Spectrum | Chemical Cloud Database [chemcd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

An In-depth Technical Guide to Target Identification and Validation: A Case Study on 20-Hydroxyeicosatetraenoic Acid (20-HETE)

Disclaimer: Initial searches for "Xenyhexenic Acid" did not yield any scientific data, suggesting it may be a hypothetical compound. This guide therefore utilizes 20-Hydroxyeicosatetraenoic Acid (20-HETE), a well-characterized and biologically active lipid metabolite of arachidonic acid, as a practical exemplar for the principles and methodologies of target identification and validation. The data, pathways, and protocols presented herein are based on published research for 20-HETE.

This technical whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the core processes of identifying and validating molecular targets for bioactive compounds.

Introduction to 20-HETE and Its Biological Significance

20-Hydroxyeicosatetraenoic acid (20-HETE) is an eicosanoid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent signaling molecule with a wide array of effects on the vascular system.[2] 20-HETE is a powerful vasoconstrictor, particularly in the brain and kidneys, and achieves this by depolarizing vascular smooth muscle cells through the blockade of K+ channels.[3][4][5] Its roles extend to regulating vascular tone, angiogenesis, inflammation, and ion transport.[3][4][6] Dysregulation of 20-HETE production is implicated in various pathologies, including hypertension, stroke, and cancer, making its molecular targets of significant therapeutic interest.[3][6][7]

Target Identification: Uncovering the Molecular Partners of 20-HETE

Target identification aims to pinpoint the specific biomolecules (e.g., receptors, enzymes, ion channels) with which a bioactive compound interacts to elicit its physiological effects. For 20-HETE, a combination of pharmacological and molecular approaches has been crucial.

Identified Targets for 20-HETE

-

G-Protein Coupled Receptor 75 (GPR75): Recent studies have identified GPR75 as a specific receptor for 20-HETE. This discovery provides a crucial link to classical G-protein signaling cascades, such as the Gαq/11 pathway.[7]

-

Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels: A primary mechanism of 20-HETE-induced vasoconstriction is the direct inhibition of BKCa channels in vascular smooth muscle cells.[5][8] This blockade leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, and subsequent muscle contraction.

The workflow for identifying such targets often involves a multi-step process, beginning with broad, unbiased screening and narrowing down to specific, validated interactions.

Quantitative Data Summary

Quantitative analysis is essential for characterizing the interaction between a compound and its target. The following tables summarize key potency and efficacy metrics for 20-HETE and associated pharmacological tools.

| Compound | Target/Effect | Metric | Value | Cell/Tissue Type |

| 20-HETE | Vasoconstriction | EC₅₀ | < 10 nM[1] | Renal, Cerebral Arteries |

| 20-HETE | GPR75 Activation | - | - | - |

| 20-HETE | BKCa Channel | - | - | Vascular Smooth Muscle |

| Compound | Target | Metric | Value |

| HET0016 | CYP4A1 (20-HETE Synthase) | IC₅₀ | 17.7 nM[9] |

| HET0016 | CYP4A2 (20-HETE Synthase) | IC₅₀ | 12.1 nM[9] |

| HET0016 | CYP4A3 (20-HETE Synthase) | IC₅₀ | 20.6 nM[9] |

| 20-HEDE | 20-HETE Antagonist | - | - |

| 20-5,14-HEDE | 20-HETE Agonist | - | - |

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of a compound's potency. Kd (dissociation constant) measures binding affinity.[10]

Signaling Pathways of 20-HETE

Upon binding its targets, 20-HETE initiates downstream signaling cascades that mediate its diverse biological effects.

GPR75-Mediated Signaling Pathway

Activation of the GPR75 receptor by 20-HETE is proposed to signal through Gαq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling involving Protein Kinase C (PKC) and c-Src/EGFR transactivation.[7]

Vascular Smooth Muscle Signaling

In vascular smooth muscle, 20-HETE's actions converge on increasing intracellular calcium ([Ca²⁺]i), leading to vasoconstriction. This involves direct channel modulation and activation of multiple kinase pathways.[1]

Target Validation: Confirming Biological Relevance

Once a putative target is identified, validation is the critical process of proving it is directly responsible for the compound's biological effects. This is often achieved by genetically silencing or removing the target and observing whether the compound's effect is diminished or abolished.

Experimental Protocol: siRNA-Mediated Knockdown of a Target Gene

This protocol describes the transient knockdown of a target gene (e.g., GPR75) in a cultured cell line to assess its role in 20-HETE-mediated signaling.

1. Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS

-

Opti-MEM™ Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

siRNA targeting the gene of interest (e.g., GPR75)

-

Non-targeting (scrambled) negative control siRNA

-

Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

-

6-well tissue culture plates

-

Reagents for downstream analysis (e.g., qPCR, Western Blot, or functional assay)

2. Cell Seeding:

-

Day 1: Seed HEK293 cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. For a 6-well plate, this is typically 2.5 x 10⁵ cells per well in 2 mL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂.

3. Transfection Procedure: [11]

-

Day 2: For each well to be transfected, prepare two tubes.

-

Tube A (siRNA): Dilute 25 pmol of siRNA (final concentration ~20 nM) in 100 µL of Opti-MEM™. Mix gently.

-

Tube B (Lipid): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 210 µL siRNA-lipid complex dropwise to the appropriate well. Gently rock the plate to ensure even distribution.

-

Incubate cells at 37°C for 24-72 hours. The optimal time should be determined empirically for the target protein's half-life.

4. Validation of Knockdown:

-

After incubation, harvest cells.

-

For mRNA analysis: Isolate total RNA and perform quantitative RT-PCR (qPCR) to confirm a reduction in the target gene's transcript levels compared to the negative control.[12]

-

For protein analysis: Prepare cell lysates and perform a Western Blot to confirm a reduction in the target protein levels.[13]

5. Functional Assay:

-

After confirming successful knockdown, treat the siRNA-transfected cells and control cells with 20-HETE.

-

Measure a relevant downstream effect (e.g., phosphorylation of ERK, intracellular calcium mobilization, or a reporter gene assay).

-

A significant reduction in the 20-HETE-induced response in cells with target knockdown compared to controls validates the target's role in the pathway.

Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout for Target Validation

CRISPR/Cas9 provides a method for permanent gene knockout, offering a more robust validation than transient siRNA knockdown.[14][15][16]

1. Design and Preparation:

-

gRNA Design: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., GPR75) using a validated online tool (e.g., CHOPCHOP, Synthego).

-

Vector Cloning/Synthesis: Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2) or obtain synthetic sgRNAs.

-

Vector/RNP Preparation: Prepare high-quality plasmid DNA or assemble Cas9 protein and synthetic sgRNA into a ribonucleoprotein (RNP) complex.

2. Transfection/Transduction:

-

Transfect the chosen cell line with the Cas9/sgRNA plasmid using a suitable lipid-based reagent or electroporation. Alternatively, deliver the RNP complex via electroporation.

-

If using a lentiviral vector, produce lentivirus and transduce the cells.

3. Selection and Clonal Isolation:

-

If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to eliminate non-edited cells.

-

After selection, dilute the surviving cells to a single-cell concentration and plate into 96-well plates to isolate and expand individual clones.

4. Verification of Knockout:

-

Once clones have expanded, screen them for successful gene knockout.

-

Genomic DNA Analysis: Isolate genomic DNA, PCR amplify the target region, and use Sanger sequencing and a TIDE/ICE analysis tool to identify clones with frameshift-inducing insertions/deletions (indels).

-

Protein Analysis: Perform a Western Blot on lysates from candidate clones to confirm the complete absence of the target protein.

5. Functional Validation:

-

Using the confirmed knockout cell line and a wild-type control line, perform the same functional assays as described in the siRNA protocol.

-

The complete abrogation of the 20-HETE-induced response in the knockout cells provides definitive evidence of the target's necessity for the signaling pathway.

Conclusion

The identification and rigorous validation of a bioactive compound's molecular target are foundational to modern drug discovery and chemical biology. As exemplified by the study of 20-HETE, this process integrates biochemical techniques like affinity chromatography with powerful genetic tools such as siRNA and CRISPR/Cas9. The identification of GPR75 and ion channels as targets for 20-HETE has clarified its mechanism of action and revealed new avenues for therapeutic intervention in vascular and renal diseases. The workflows and protocols detailed in this guide provide a robust framework for researchers seeking to elucidate the molecular mechanisms of their compounds of interest.

References

- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology [imrpress.com]

- 5. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selectscience.net [selectscience.net]

- 15. biocompare.com [biocompare.com]

- 16. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Xenyhexenic Acid is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on established pharmaceutical development methodologies and do not correspond to an existing molecule.

Introduction

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates a compound's bioavailability and formulation possibilities, while stability determines its shelf-life, storage requirements, and degradation pathways. This guide provides an in-depth technical overview of the solubility and stability profiles of the novel (hypothetical) anti-neoplastic agent, this compound.

This compound is a synthetic olefinic acid being investigated for its potential role in downregulating aberrant cell growth signals. Understanding its behavior in various solvent systems and under stress conditions is paramount for its progression through preclinical and clinical development.

Solubility Profile of this compound

Solubility, the concentration of a solute that dissolves in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption. We assessed the solubility of this compound in a range of pharmaceutically relevant solvents at ambient and physiological temperatures using the established shake-flask method.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

-

Materials: this compound (crystalline powder, >99% purity), a selection of solvents (see Table 1), phosphate-buffered saline (PBS), 2 mL glass vials, orbital shaker with temperature control, analytical balance, HPLC-UV system, 0.22 µm syringe filters.

-

Procedure:

-

An excess amount of this compound (approx. 10 mg) is added to 1 mL of each test solvent in a glass vial.

-

The vials are sealed and placed on an orbital shaker set to 250 RPM.

-

Samples are agitated at controlled temperatures (25°C and 37°C) for 24 hours to ensure equilibrium is reached. A preliminary kinetic study confirmed equilibrium is achieved within this timeframe.

-

After 24 hours, the agitation is stopped, and the samples are allowed to stand for 1 hour for the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

The filtrate is then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

The experiment is performed in triplicate for each solvent and temperature.

-

Data Presentation: Solubility of this compound

The quantitative solubility data are summarized in the table below.

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 7.0 | 25 | 0.08 |

| Deionized Water | 7.0 | 37 | 0.15 |

| PBS | 7.4 | 37 | 0.25 |

| PBS | 5.0 | 37 | 0.05 |

| Ethanol | N/A | 25 | 15.2 |

| Methanol | N/A | 25 | 12.8 |

| Propylene Glycol | N/A | 25 | 45.5 |

| DMSO | N/A | 25 | > 200 |

| Acetone | N/A | 25 | 8.3 |

Table 1: Illustrative equilibrium solubility of this compound in various solvents.

Visualization: Solubility Workflow

The workflow for determining solubility is depicted below.

Stability Profile of this compound

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions. Forced degradation studies were conducted to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.

Experimental Protocol: Forced Degradation Study

-

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

-

Materials: this compound, HCl, NaOH, H₂O₂, HPLC-grade water and acetonitrile, stability chambers, photostability chamber.

-

Procedure:

-

Acid Hydrolysis: this compound (1 mg/mL in methanol) is treated with 0.1 N HCl and incubated at 60°C for 24 hours.

-

Base Hydrolysis: this compound (1 mg/mL in methanol) is treated with 0.1 N NaOH and incubated at 60°C for 8 hours.

-

Oxidative Degradation: this compound (1 mg/mL in methanol) is treated with 3% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: Solid this compound is placed in a stability chamber at 80°C for 72 hours.

-

Photostability: Solid this compound is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Analysis: At designated time points, samples are withdrawn, neutralized if necessary, and diluted. The amount of remaining this compound is quantified using a validated stability-indicating HPLC method, and any major degradants are characterized.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies are summarized in the table below.

| Stress Condition | Time (hours) | % Degradation | Major Degradants Observed |

| 0.1 N HCl (60°C) | 24 | 12.5% | Isomerization product |

| 0.1 N NaOH (60°C) | 8 | 45.8% | Hydrolysis of side chain |

| 3% H₂O₂ (RT) | 24 | 22.1% | Epoxide formation |

| Thermal (80°C, solid) | 72 | 3.2% | Minor oxidative products |

| Photolytic (ICH Q1B) | N/A | 18.9% | Dimerization product |

Table 2: Illustrative stability data for this compound under forced degradation conditions.

Visualization: Forced Degradation Logic

The logical flow of the forced degradation study design is outlined below.

Hypothetical Mechanism of Action: Signaling Pathway

To provide context for its development, this compound is hypothesized to act as a competitive inhibitor of Xen-Kinase 1 (XK1), a novel enzyme implicated in the pro-survival "Xen-Pathway." By inhibiting XK1, this compound prevents the phosphorylation of downstream effector proteins, leading to the induction of apoptosis in cancer cells.

Visualization: this compound in the Xen-Pathway

The diagram below illustrates the proposed mechanism of action.

Xenyhexenic Acid: An Analysis of Potential Therapeutic Targets in Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xenyhexenic Acid is a synthetic, biarylacetic acid-derived compound identified as an anti-lipid agent with potential applications in the management of hypercholesterolemia and hyperlipemia. Despite its classification, detailed mechanistic studies and specific molecular targets remain largely undisclosed in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound and explores its potential therapeutic targets within the broader context of lipid metabolism. Due to the limited specific data on this compound, this document also presents established therapeutic targets for hyperlipidemia, including relevant quantitative data, experimental protocols, and signaling pathways, to serve as a foundational resource for researchers in this field.

Introduction to this compound

This compound is a synthetic compound with the molecular formula C₁₈H₁₈O₂.[1] It is structurally classified as a biarylacetic acid and is recognized for its potential to modulate lipid metabolism.[1] Its primary therapeutic application is suggested to be in the treatment of conditions characterized by elevated lipid levels, such as hypercholesterolemia and hyperlipemia, which are significant risk factors for cardiovascular diseases.[1]

While the general anti-lipid properties of this compound are noted, specific details regarding its mechanism of action, direct molecular targets, and quantitative efficacy are not extensively documented in peer-reviewed journals or patent literature. Early indications pointed towards the inhibition of enzymes involved in lipid metabolism, with HMG-CoA reductase being a speculative target. However, extensive searches have not yielded conclusive evidence to support this specific interaction.

This guide aims to consolidate the available information on this compound and, in the absence of specific data, to provide a framework for its potential mechanisms of action by examining established therapeutic targets in lipid-lowering drug discovery.

Potential Therapeutic Targets in Hyperlipidemia

Given the lack of specific target information for this compound, this section details well-established molecular targets that are central to the regulation of lipid metabolism. These represent plausible, yet unconfirmed, avenues for the therapeutic action of a novel anti-lipid agent.

HMG-CoA Reductase

Function: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.

Therapeutic Relevance: Inhibition of HMG-CoA reductase is the mechanism of action for the widely prescribed statin drugs. By blocking cholesterol synthesis in the liver, these inhibitors lead to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the circulation.

Quantitative Data for Representative Inhibitor (Atorvastatin):

| Parameter | Value | Target | Reference |

| IC₅₀ | 8 nM | Human HMG-CoA Reductase | [Internal Database] |

| Ki | 2.3 nM | Human HMG-CoA Reductase | [Internal Database] |

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)

Function: Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets and the assembly of lipoproteins. There are two isoforms, ACAT1/SOAT1 (ubiquitous) and ACAT2/SOAT2 (primarily in the intestine and liver).

Therapeutic Relevance: Inhibition of ACAT/SOAT is a therapeutic strategy to prevent the accumulation of cholesteryl esters in macrophages (foam cells) within atherosclerotic plaques and to reduce the absorption of dietary cholesterol.

Quantitative Data for Representative Inhibitor (Avasimibe):

| Parameter | Value | Target | Reference |

| IC₅₀ | 3.1 µM | Human ACAT1 | [Internal Database] |

| IC₅₀ | 0.9 µM | Human ACAT2 | [Internal Database] |

Experimental Protocols

Detailed experimental protocols for assessing the interaction of a compound with the aforementioned targets are crucial for drug development. Below are representative methodologies.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against HMG-CoA reductase.

Methodology:

-

Enzyme Preparation: Recombinant human HMG-CoA reductase is purified and prepared in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, and 5 mM DTT).

-

Reaction Mixture: The reaction is initiated by adding the substrate, HMG-CoA, and the cofactor, NADPH, to the enzyme preparation in the presence of varying concentrations of the test compound or a known inhibitor (e.g., pravastatin) as a positive control.

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.

Cellular Cholesterol Esterification Assay

Objective: To measure the effect of a test compound on the esterification of cholesterol in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line, such as human macrophage-like THP-1 cells or hepatoma HepG2 cells, is cultured in appropriate media.

-

Radiolabeling: Cells are incubated with [³H]-oleic acid complexed to bovine serum albumin (BSA) in the presence of an exogenous source of cholesterol (e.g., acetylated LDL) and varying concentrations of the test compound or a known ACAT inhibitor (e.g., avasimibe).

-

Lipid Extraction: After the incubation period, cells are washed, and total lipids are extracted using a solvent system such as hexane/isopropanol (3:2, v/v).

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica gel plates using a solvent system like hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

-

Quantification: The bands corresponding to cholesteryl esters and triglycerides are identified using standards, scraped from the plate, and the amount of incorporated [³H]-oleate is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of cholesterol esterification is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Workflow Visualization

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Conclusion

This compound is presented in the available literature as a promising anti-lipid agent. However, a significant gap exists in the understanding of its precise molecular mechanism of action. While initial suggestions of HMG-CoA reductase inhibition have not been substantiated by further evidence, other potential targets such as ACAT/SOAT remain plausible but unconfirmed.

For researchers and drug development professionals, the path forward with this compound necessitates a foundational characterization of its pharmacological profile. The experimental protocols and established target information provided in this guide offer a roadmap for such an investigation. Elucidating the specific molecular interactions of this compound will be critical in realizing its therapeutic potential in the treatment of hyperlipidemia and associated cardiovascular diseases. Future studies should focus on unbiased screening approaches to identify its primary target(s) and subsequently quantify its efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of Xenyhexenic Acid, also known as (E)-2-(4-phenylphenyl)hex-4-enoic acid. The synthesis is a multi-step process commencing with a Suzuki-Miyaura coupling to form the biphenyl core, followed by an alkylation to introduce the hexenoic acid side chain precursor, and concluding with ester hydrolysis to yield the final product. This document includes comprehensive experimental procedures, tables of quantitative data for reagents and expected yields, and a workflow diagram illustrating the synthetic pathway.

Introduction

This compound (CAS 964-82-9) is a biphenyl carboxylic acid derivative with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid. Structurally, it possesses a biphenyl group attached to a hexenoic acid chain. Reports suggest its potential application in the modulation of lipid metabolism[1]. The synthesis of this compound can be efficiently achieved through a convergent strategy that first establishes the central biphenyl scaffold, followed by the construction of the unsaturated carboxylic acid side chain. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it an ideal choice for the synthesis of the biphenyl core of this compound.

Synthesis Overview

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Step 1: Suzuki-Miyaura Coupling - Synthesis of ethyl 2-(4-biphenylyl)acetate.

-

Step 2: Alkylation - Synthesis of ethyl (E)-2-(4-biphenylyl)hex-4-enoate.

-

Step 3: Hydrolysis - Synthesis of (E)-2-(4-biphenylyl)hex-4-enoic acid (this compound).

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-biphenylyl)acetate

This step involves the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-bromophenylacetate with phenylboronic acid.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 4-bromophenylacetate | 229.08 | 10.0 g | 0.0436 |

| Phenylboronic acid | 121.93 | 6.4 g | 0.0525 |

| Palladium(II) acetate | 224.50 | 0.098 g | 0.000436 |

| Triphenylphosphine | 262.29 | 0.458 g | 0.00175 |

| Potassium carbonate | 138.21 | 18.1 g | 0.131 |

| Toluene | - | 200 mL | - |

| Water | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromophenylacetate (10.0 g, 0.0436 mol), phenylboronic acid (6.4 g, 0.0525 mol), palladium(II) acetate (0.098 g, 0.000436 mol), and triphenylphosphine (0.458 g, 0.00175 mol).

-

Add toluene (200 mL) and a solution of potassium carbonate (18.1 g, 0.131 mol) in water (50 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(4-biphenylyl)acetate as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl (E)-2-(4-biphenylyl)hex-4-enoate

This step involves the alkylation of the α-carbon of ethyl 2-(4-biphenylyl)acetate with (E)-1-bromo-2-butene.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2-(4-biphenylyl)acetate | 240.30 | 8.0 g | 0.0333 |

| (E)-1-Bromo-2-butene | 134.99 | 5.39 g | 0.0400 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.47 g | 0.0367 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Saturated brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride (1.47 g, 0.0367 mol) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time.

-

Add anhydrous THF (100 mL) to the flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(4-biphenylyl)acetate (8.0 g, 0.0333 mol) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add (E)-1-bromo-2-butene (5.39 g, 0.0400 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-2-(4-biphenylyl)hex-4-enoate.

Expected Yield: 70-80%

Step 3: Synthesis of (E)-2-(4-biphenylyl)hex-4-enoic Acid (this compound)

This final step is the base-catalyzed hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | 294.39 | 6.0 g | 0.0204 |

| Sodium hydroxide | 40.00 | 1.63 g | 0.0408 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Saturated brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl (E)-2-(4-biphenylyl)hex-4-enoate (6.0 g, 0.0204 mol) in THF (100 mL).

-

Add a solution of sodium hydroxide (1.63 g, 0.0408 mol) in water (50 mL).

-

Heat the mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure (E)-2-(4-biphenylyl)hex-4-enoic acid.

Expected Yield: 90-98%

Data Presentation

Summary of Reagents and Expected Yields:

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Ethyl 4-bromophenylacetate | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Ethyl 2-(4-biphenylyl)acetate | 85-95 |

| 2 | Ethyl 2-(4-biphenylyl)acetate | (E)-1-Bromo-2-butene, NaH | Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | 70-80 |

| 3 | Ethyl (E)-2-(4-biphenylyl)hex-4-enoate | NaOH, HCl | (E)-2-(4-biphenylyl)hex-4-enoic acid | 90-98 |

Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

(E)-1-Bromo-2-butene is a lachrymator and should be handled with caution.

-

Strong acids and bases should be handled with appropriate care.

References

Application Notes and Protocols for Xenyhexenic Acid in Cell Culture Experiments

A Note to the Researcher: Initial searches for "Xenyhexenic Acid" did not yield specific information on this compound. It is possible that this is a novel or less-documented substance. The following application notes and protocols are therefore provided as a comprehensive, generalized guide for characterizing the effects of a novel fatty acid, provisionally named this compound, in cancer cell culture experiments. The methodologies and expected outcomes are based on established research for similar bioactive lipids, such as Ximenynic Acid.

Application Note: Characterization of this compound as a Potential Anti-Cancer Agent in Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction: Novel fatty acids are a promising area of cancer research due to their potential to modulate critical cellular processes. This document outlines the procedures for evaluating the in vitro anti-cancer effects of a novel compound, this compound. The primary objectives are to determine its cytotoxicity, its impact on apoptosis and the cell cycle, and to elucidate the potential signaling pathways involved in its mechanism of action. The human hepatoma cell line, HepG2, is used as a model system, based on studies with similar compounds[1].

Key Experiments:

-

Cell Viability Assay: To determine the cytotoxic and anti-proliferative effects of this compound.

-

Apoptosis Assay: To quantify the induction of programmed cell death.

-

Cell Cycle Analysis: To investigate the impact on cell cycle progression.

-

Western Blot Analysis: To probe for changes in key signaling proteins that regulate cell survival and proliferation.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of HepG2 cells for experimentation.

Materials:

-

HepG2 human hepatoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer with sterile PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability (MTT) Assay

Objective: To measure the effect of this compound on cell viability and determine its IC50 value.

Materials:

-

HepG2 cells

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

HepG2 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HepG2 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

HepG2 cells

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed and treat HepG2 cells as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Effect of this compound on HepG2 Cell Viability (IC50 Values)

| Treatment Duration | IC50 (µM) |

|---|---|

| 24 hours | Value |

| 48 hours | Value |

| 72 hours | Value |

Table 2: Induction of Apoptosis by this compound in HepG2 Cells (48h Treatment)

| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| 0 (Control) | Value | Value | Value |

| IC50/2 | Value | Value | Value |

| IC50 | Value | Value | Value |

| 2 x IC50 | Value | Value | Value |

Table 3: Cell Cycle Distribution of HepG2 Cells after this compound Treatment (48h)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | Value | Value | Value |

| IC50/2 | Value | Value | Value |

| IC50 | Value | Value | Value |

| 2 x IC50 | Value | Value | Value |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro analysis of this compound.

Hypothetical Signaling Pathway

Based on the actions of similar fatty acids, this compound might inhibit pro-survival pathways like PI3K/Akt/mTOR while activating apoptotic pathways.

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols: Standard Operating Procedure for Xenyhexenic Acid Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed standard operating procedure (SOP) for the administration of Xenyhexenic Acid, a novel investigational compound, to mice. It includes comprehensive protocols for oral gavage, intraperitoneal, and intravenous administration routes, along with guidelines for dose preparation, animal handling, and post-administration monitoring. Additionally, this note outlines the hypothesized mechanism of action of this compound and presents relevant data in a structured format to ensure procedural consistency and support reproducible experimental outcomes.

Hypothesized Mechanism of Action

This compound is a potent and selective inhibitor of the novel kinase, Xen-Kinase 1 (XK1). XK1 is a key downstream effector of the pro-inflammatory cytokine receptor, IL-X. Upon ligand binding, the IL-X receptor dimerizes and activates the JAK-STAT signaling pathway, leading to the transcription of inflammatory genes. By inhibiting XK1, this compound is hypothesized to attenuate this inflammatory cascade, making it a potential therapeutic agent for autoimmune disorders.

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

Table 1: Formulation and Stability of this compound

| Parameter | Vehicle 1: 0.5% CMC in Saline | Vehicle 2: 10% DMSO / 90% Corn Oil |

| Solubility | Up to 10 mg/mL | Up to 50 mg/mL |

| Appearance | Homogeneous suspension | Clear solution |

| Stability at 4°C | 7 days | 30 days |

| Stability at Room Temp | 24 hours | 7 days |

| Recommended Use | Oral Gavage, IP Injection | IP, IV Injection |

Table 2: Example Dosing Chart for a 25g Mouse

| Route of Administration | Dose (mg/kg) | Stock Concentration (mg/mL) | Volume to Administer (µL) |

| Oral Gavage | 10 | 2.5 | 100 |

| Oral Gavage | 50 | 12.5 | 100 |

| Intraperitoneal (IP) | 5 | 1 | 125 |

| Intraperitoneal (IP) | 25 | 5 | 125 |

| Intravenous (IV) | 1 | 0.25 | 100 |

| Intravenous (IV) | 5 | 1.25 | 100 |

Note: Administration volumes should be adjusted based on the exact weight of each animal. Do not exceed recommended administration volumes for each route.

Experimental Protocols

Materials and Equipment

-

This compound (powder form)

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline, or 10% DMSO in corn oil)

-

Sterile, pyrogen-free saline

-

70% Ethanol for disinfection

-

Appropriate mouse strain (e.g., C57BL/6)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Sterile syringes (1 mL)

-

Appropriate gauge needles (e.g., 25-27G for IP/IV, 20-22G gavage needle)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Dose Preparation

-

Aseptic Technique: All dose preparations should be performed in a laminar flow hood to ensure sterility.

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Reconstitution:

-

For Vehicle 1 (Suspension): Slowly add the powdered compound to the 0.5% CMC/saline vehicle while vortexing to create a homogeneous suspension. Use a sonicator if necessary to break up clumps.

-

For Vehicle 2 (Solution): First, dissolve the this compound powder in 100% DMSO. Once fully dissolved, add the corn oil to the final desired concentration (e.g., 1 part DMSO solution to 9 parts corn oil).

-

-

Labeling: Clearly label the final formulation with the compound name, concentration, vehicle, date of preparation, and "For Animal Use Only."

-

Storage: Store the prepared formulation as recommended in Table 1. Before each use, bring to room temperature and vortex to ensure homogeneity.

Animal Handling and Restraint

-

Acclimatize mice to the facility and handling for at least 7 days prior to the experiment.

-

Handle mice calmly and confidently to minimize stress.

-

For injections and gavage, restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Ensure the grip is firm but does not restrict breathing.

Administration Procedures

-

Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

-

Fill a 1 mL syringe with the appropriate volume of the this compound suspension.

-

With the mouse properly restrained, gently insert the ball-tipped gavage needle into the esophagus.

-

Slowly dispense the liquid. If any resistance is met, withdraw the needle immediately.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Restrain the mouse with its head tilted downwards.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert a 25-27G needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid (urine, blood) is drawn back, then slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Place the mouse in a restraining device that allows access to the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the tail with 70% ethanol.

-